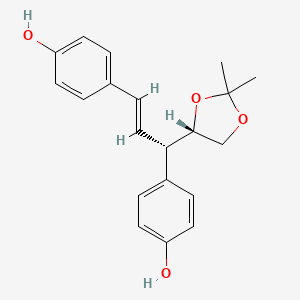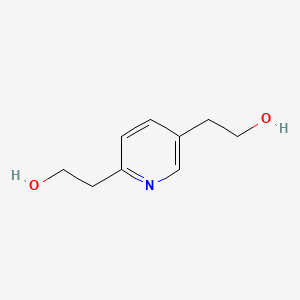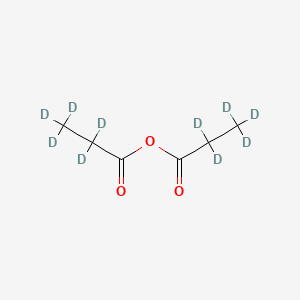
丙酸酐-d10
描述
Propionic anhydride-d10 is a deuterated form of propionic anhydride, an organic compound with the formula (CD3CD2CO)2O. This compound is a colorless liquid and is widely used in organic synthesis, particularly in the production of specialty derivatives of cellulose .
科学研究应用
Propionic anhydride-d10 is used extensively in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis to introduce deuterium into molecules.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the development of deuterated drugs to improve metabolic stability.
Industry: Used in the production of specialty chemicals and materials.
作用机制
Target of Action
Propionic anhydride-d10 is a deuterated compound that is primarily used in research applications
Mode of Action
The mode of action of propionic anhydride-d10 involves its reaction with nucleophiles. In the presence of a nucleophile, the anhydride group (-CO-O-CO-) in propionic anhydride-d10 is likely to be attacked by the nucleophile, leading to the cleavage of the anhydride bond and the formation of a carboxylic acid or its derivative .
Biochemical Pathways
It’s worth noting that the products of its reactions (propionic acids or their derivatives) can participate in various biochemical pathways, including fatty acid metabolism .
Pharmacokinetics
Its distribution, metabolism, and excretion would depend on the specific biological system in which it is used .
Result of Action
The result of the action of propionic anhydride-d10 is the formation of propionic acid or its derivatives when it reacts with nucleophiles. These products can participate in various biochemical reactions, potentially influencing cellular processes .
Action Environment
The action, efficacy, and stability of propionic anhydride-d10 can be influenced by various environmental factors. These include the presence of nucleophiles, the pH of the environment, temperature, and the presence of catalysts . It’s also important to note that propionic anhydride-d10 should be stored at room temperature away from light and moisture .
生化分析
Biochemical Properties
It is known that propionic anhydride, the non-deuterated form, is a widely used reagent in organic synthesis . It is reasonable to assume that Propionic anhydride-d10 would have similar reactivity and would interact with similar enzymes, proteins, and other biomolecules.
Cellular Effects
Studies on propionic acid, a related compound, have shown that it can disrupt endocytosis, the cell cycle, and cellular respiration in yeast cells . It is possible that Propionic anhydride-d10 could have similar effects on cells.
Temporal Effects in Laboratory Settings
Studies on the hydrolysis of propionic anhydride have shown that it can exhibit autocatalytic behavior, with the reaction rate increasing over time .
Metabolic Pathways
Propionic acid, a related compound, is known to be involved in several metabolic pathways, including the 2-methylcitrate cycle pathway (MCC), the methylmalonyl cycle pathway (MMC), and the cytosolic methyl-branched lipid synthesis pathway .
准备方法
Synthetic Routes and Reaction Conditions
Propionic anhydride-d10 can be synthesized by the dehydration of propionic acid using ketene. The reaction is as follows: [ 2 \text{CH}_3\text{CH}_2\text{CO}_2\text{H} + \text{CH}_2=\text{C}=\text{O} \rightarrow (\text{CH}_3\text{CH}_2\text{CO})_2\text{O} + \text{CH}_3\text{CO}_2\text{H} ] In this case, the deuterated form would involve the use of deuterated propionic acid and deuterated ketene .
Industrial Production Methods
Industrial production of propionic anhydride-d10 involves the thermal dehydration of deuterated propionic acid, driving off the water by distillation. This method ensures a high yield and purity of the final product .
化学反应分析
Types of Reactions
Propionic anhydride-d10 undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form deuterated propionic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to primary alcohols using lithium aluminium hydride.
Common Reagents and Conditions
Water: For hydrolysis reactions.
Alcohols: For alcoholysis reactions.
Amines: For aminolysis reactions.
Lithium Aluminium Hydride: For reduction reactions.
Major Products Formed
Deuterated Propionic Acid: From hydrolysis.
Esters: From alcoholysis.
Amides: From aminolysis.
Primary Alcohols: From reduction.
相似化合物的比较
Similar Compounds
Acetic Anhydride: Similar in structure but with a methyl group instead of an ethyl group.
Butanoic Anhydride: Similar but with a longer carbon chain.
Propanoyl Chloride: Similar but with a chlorine atom instead of an anhydride group.
Uniqueness
Propionic anhydride-d10 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracing in scientific studies. This makes it particularly valuable in research applications where tracking the movement and transformation of molecules is crucial .
属性
IUPAC Name |
2,2,3,3,3-pentadeuteriopropanoyl 2,2,3,3,3-pentadeuteriopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-5(7)9-6(8)4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVAMUWZEOHJOQ-MWUKXHIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)OC(=O)C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20731122 | |
| Record name | (~2~H_5_)Propanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20731122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870471-31-1 | |
| Record name | (~2~H_5_)Propanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20731122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 870471-31-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


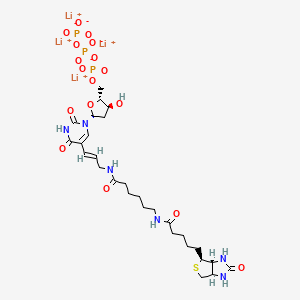
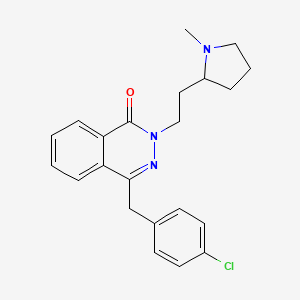
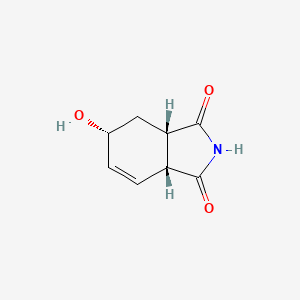

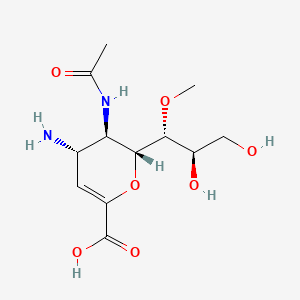
![(3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester](/img/structure/B566085.png)
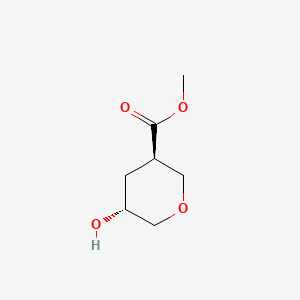
![5-amino-4-[[2-[[5-(diaminomethylideneamino)-2-[[4-(hydroxyamino)-2-(naphthalen-2-ylmethyl)-4-oxobutanoyl]amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B566088.png)
![N2-[(2R)-4-[(1,1-Dimethylethoxy)amino]-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-N5-[[[2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl]sulfonyl]amino]iminoethyl-L-ornithine](/img/structure/B566089.png)
![2-[(4-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566091.png)
![5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine](/img/structure/B566092.png)
![2-[(2,3-Dihydro-2-oxo-1H-indol-5-yl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566093.png)
